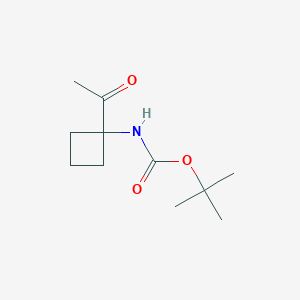

tert-butyl N-(1-acetylcyclobutyl)carbamate

Beschreibung

tert-butyl N-(1-acetylcyclobutyl)carbamate is a carbamate derivative featuring a cyclobutane ring substituted with an acetyl group (COCH₃) and a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for amines, enabling controlled deprotection in synthetic workflows. The cyclobutane ring introduces strain due to its four-membered structure, while the acetyl group confers polarity and reactivity, making this compound valuable in medicinal chemistry and organic synthesis. Key applications include its use as an intermediate in peptide mimetics and small-molecule drug discovery .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-acetylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)11(6-5-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYPJVATZCNTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-acetylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with acetic anhydride to form N-acetyl-cyclobutylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(1-acetylcyclobutyl)carbamate can be optimized using flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(1-acetylcyclobutyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Oxidation: Oxidized derivatives of the cyclobutyl ring.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(1-acetylcyclobutyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl N-(1-acetylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect biochemical processes at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modified cyclobutyl substituents, alternative ring systems, or differing protective groups. Key distinctions include:

Cyclobutyl Derivatives with Amino or Hydroxyl Groups

- tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate (CAS 1032684-85-7) Substituents: Amino (-NH₂) and dimethyl (-CH₃) groups. Molecular Weight: 284.44 g/mol. Properties: The amino group enables nucleophilic reactions (e.g., amide coupling), while dimethyl groups increase steric hindrance, reducing reactivity. Used in peptide backbone modifications .

tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate (CAS 1028266-97-8)

Cyclobutyl Derivatives with Halogen or Aromatic Groups

- tert-butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (CAS 133550-78-4) Substituent: 2-chlorophenyl. Molecular Weight: 281.8 g/mol (C₁₅H₂₀ClNO₂). Used in aryl coupling reactions .

- tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate (CAS 1237526-35-0) Substituents: Fluorine and aminomethyl (-CH₂NH₂). Molecular Weight: 274.3 g/mol (estimated). Properties: Fluorine enhances metabolic stability; the aminomethyl group allows further functionalization. Relevant in CNS drug candidates .

Non-Cyclobutyl Carbamates

tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9)

Comparative Data Table

Biologische Aktivität

Tert-butyl N-(1-acetylcyclobutyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of tert-butyl N-(1-acetylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-acetylcyclobutane. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the carbamate bond.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives similar to tert-butyl N-(1-acetylcyclobutyl)carbamate. For instance, a series of tert-butyl carbamates were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated significant inhibition of inflammation, with some compounds showing up to 54% inhibition compared to standard treatments like indomethacin .

| Compound | Inhibition Percentage (%) |

|---|---|

| Compound 4a | 54.239 |

| Compound 4i | 39.021 |

The mechanism through which these compounds exert their biological effects has been partially elucidated through in silico docking studies. These studies suggest that tert-butyl N-(1-acetylcyclobutyl)carbamate may interact with cyclooxygenase-2 (COX-2) enzymes, which are crucial in mediating inflammatory responses . The binding modes indicate that the structural features of the compound enhance its affinity for COX-2, thereby inhibiting its activity.

Case Studies

In a notable case study, researchers synthesized various derivatives of tert-butyl carbamate and assessed their biological activities in vitro and in vivo. The study demonstrated that modifications to the acyclic and cyclic structures significantly influenced both the potency and selectivity of these compounds against COX-2 .

In Vitro Studies

In vitro assays showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential antitumor activity. For example, a derivative with a cyclobutane moiety demonstrated IC50 values in the micromolar range against several cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.